

Unveiling Cellular Forces: A Technical Guide to the Flipper-TR® Probe Family

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Compound of Interest

Compound Name: *EE-Flipper 33*

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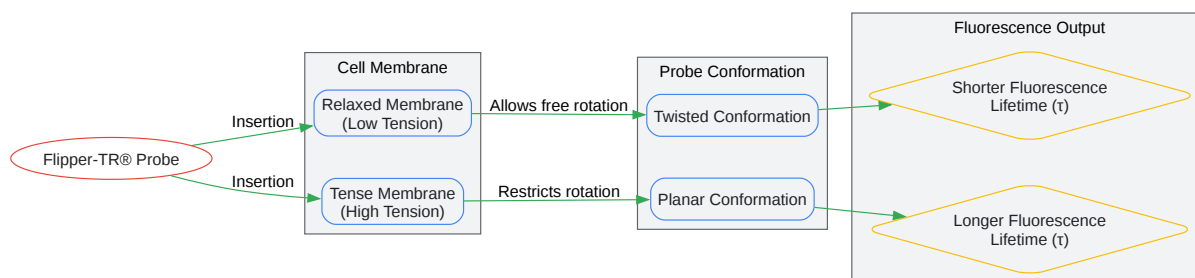
The Flipper-TR® (Fluorescent Lipid Tension Reporter) probe family represents a significant advancement in the field of mechanobiology, offering a powerful tool to quantify membrane tension in living cells. This technical guide provides an in-depth overview of the core features of these probes, detailed experimental methodologies, and a summary of key quantitative data to facilitate their application in research and drug development.

Core Principles and Mechanism of Action

The Flipper-TR® probes are fluorescent molecules designed to insert into the lipid bilayer of cellular membranes.[1][2] Their core structure consists of two dithienothiophene groups that act as a mechanosensitive "flipper." [3][4] The fluorescence lifetime of the probe is dependent on the rotational freedom of these two groups.[5]

In a relaxed membrane, the flippers can freely twist, resulting in a shorter fluorescence lifetime. [3] Conversely, when membrane tension increases, the lipid packing becomes more ordered, restricting the twisting motion of the probe.[3] This planarization leads to a longer fluorescence lifetime.[3][5] This relationship between membrane tension and fluorescence lifetime allows for a quantitative assessment of mechanical forces at the cellular and subcellular levels.[6][7]

The primary method for measuring these changes is Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that provides a robust and quantifiable output independent of probe concentration.[1][2]



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Mechanism of Flipper-TR® probes in response to membrane tension.

The Flipper-TR® Probe Family

The Flipper-TR® family includes several probes designed for specific subcellular localizations, enabling targeted investigations of membrane tension in different organelles.[8]

Probe Name	Target Organelle	Targeting Mechanism
Flipper-TR®	Plasma Membrane	Anionic headgroup promotes retention at the plasma membrane. [9] [10]
ER Flipper-TR®	Endoplasmic Reticulum	A pentafluorophenyl group that reacts with cysteine residues on ER proteins. [11] [12]
Lyso Flipper-TR®	Late Endosomes/Lysosomes	Accumulates in acidic environments through protonation of its headgroup. [8]
Mito Flipper-TR®	Mitochondria	Cationic triphenylphosphonium group targets the probe to the mitochondria. [3] [8]
HaloFlipper	Specific Membranes of Interest	Covalently attaches to a HaloTag fusion protein for precise localization. [3]

Quantitative Data Summary

The fluorescence lifetime of Flipper-TR® probes is a key quantitative parameter. The following table summarizes typical lifetime values reported in the literature. It is important to note that absolute lifetime values can vary depending on cell type, experimental conditions, and the specific FLIM setup.[\[8\]](#) Therefore, it is recommended to focus on relative changes in lifetime within an experiment.[\[9\]](#)

Probe	Cell Type/System	Condition	Average Fluorescence Lifetime (τ)	Reference
Flipper-TR®	RPE1 cells	Non-confluent	$\sim 5.4 \pm 0.23$ ns	[8]
Flipper-TR®	RPE1 cells	Confluent	$\sim 5.5 \pm 0.06$ ns	[8]
FlipTR	GUVs (DOPC - Ld phase)	-	3.75 ± 0.08 ns	[13]
FlipTR	GUVs (SM: CL 70 :30 - Lo phase)	-	5.31 ± 0.12 ns	[13]
ER Flipper-TR®	HeLa cells	-	~ 3.5 ns	[11]
Flipper-TR®	HeLa cells	-	~ 4.5 ns	[11]

Ld: liquid-disordered; Lo: liquid-ordered; GUVs: Giant Unilamellar Vesicles

Detailed Experimental Protocols

Accurate and reproducible measurements with Flipper-TR® probes require careful adherence to experimental protocols.

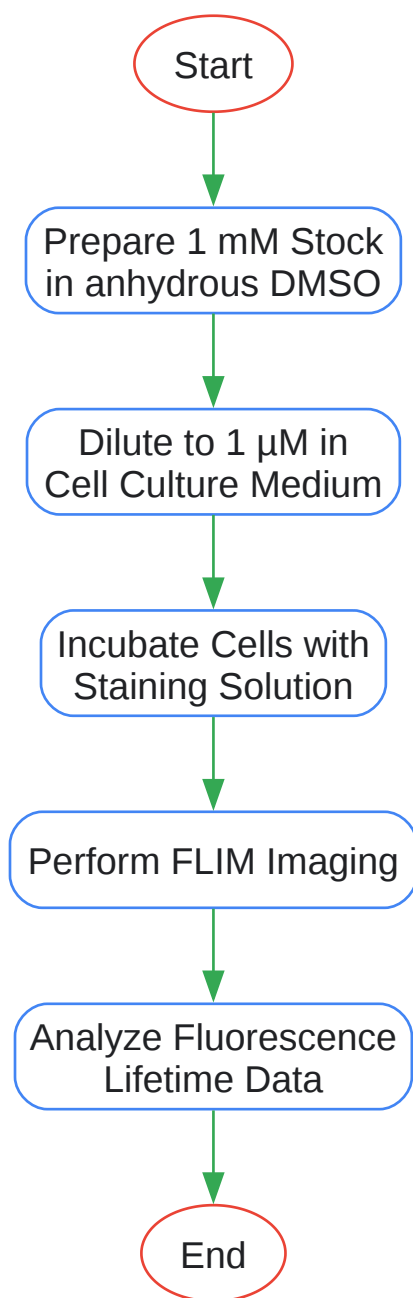
Probe Preparation and Storage

- Storage: Upon receipt, store the Flipper-TR® probe at -20°C .[\[2\]](#)[\[14\]](#)
- Stock Solution: Prepare a 1 mM stock solution by dissolving the probe in anhydrous DMSO. It is crucial to use new and anhydrous DMSO to prevent probe degradation.[\[2\]](#)[\[14\]](#)
- Storage of Stock Solution: Store the stock solution at -20°C . Before use, allow the vial to warm to room temperature before opening to prevent condensation.[\[2\]](#)[\[14\]](#) The stock solution is stable for approximately 3 months when stored correctly.[\[2\]](#)[\[14\]](#)

Cell Staining Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- **Prepare Staining Solution:** Dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 μ M in the desired cell culture medium.^[14] For media containing serum, which can reduce labeling efficiency, the concentration can be increased up to 2 μ M.^[14] Prepare the staining solution shortly before use.
- **Cell Labeling:** Replace the existing cell culture medium with the staining solution.
- **Incubation:** Incubate the cells for 15-30 minutes at the desired temperature.
- **Imaging:** The probe is fluorogenic, meaning it is only fluorescent in a lipid membrane, so washing is not strictly necessary, especially for long-term imaging in media containing serum.^[2] Proceed with FLIM imaging. For long-term experiments, it is recommended to perform sample labeling for each time point to avoid probe endocytosis.



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General experimental workflow for using Flipper-TR® probes.

FLIM Imaging and Data Acquisition

- Microscope Setup: Use a FLIM microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system.[6][9]
- Excitation: Excite the probe using a 488 nm pulsed laser.[2][12][15]

- Emission: Collect the fluorescence emission through a 575-625 nm bandpass filter.[2][12][15]
- Laser Repetition Rate: An optimal laser repetition rate is 20 MHz (50 ns period) to capture the full fluorescence decay of the probe.[9]
- Data Analysis: Analyze the acquired data to determine the fluorescence lifetime (τ). Several methods can be used for lifetime estimation, including multi-exponential reconvolution fitting and phasor analysis.[16] The longer lifetime component (τ_2) is typically more sensitive to changes in membrane tension.[2]

Applications in Drug Development and Research

The Flipper-TR® probe family provides a unique tool for investigating the role of membrane tension in various biological processes, making them highly valuable for drug development and fundamental research.

- Mechanotransduction: Study how cells sense and respond to mechanical stimuli.
- Cell Migration and Division: Investigate the role of membrane tension in dynamic cellular processes.
- Drug-Membrane Interactions: Assess how pharmacological compounds affect the physical properties of cellular membranes.
- Disease Pathology: Explore the involvement of aberrant membrane tension in diseases such as cancer and fibrosis.
- Bacterial Adhesion and Biofilm Formation: Visualize and measure the mechanical stress experienced by bacterial membranes upon surface contact.[4]

By providing a direct and quantitative measure of membrane tension, the Flipper-TR® probes offer a new dimension to cellular analysis, paving the way for novel discoveries and therapeutic strategies.

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